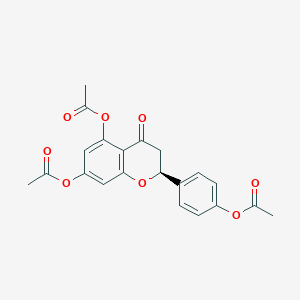

Naringenin triacetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[4-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZXCNZZVRAEPO-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Naringenin triacetate mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Naringenin (B18129) Triacetate in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin, a flavanone (B1672756) predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and notable anticancer properties.[1][2][3][4][5][6][7][8] Its therapeutic potential, however, is often limited by poor bioavailability. To address this, synthetic derivatives have been developed, among which is naringenin triacetate. This compound acts as a prodrug, featuring increased liposolubility that enhances its absorption.[9] In vivo, it is readily hydrolyzed to release naringenin, its active form. Therefore, the mechanism of action of this compound in cancer cells is congruent with that of naringenin itself.

This technical guide delineates the core mechanisms through which naringenin exerts its anticancer effects, focusing on the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest. It provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways involved.

Core Anticancer Mechanisms of Naringenin

Naringenin's anticancer activity is pleiotropic, targeting multiple facets of cancer cell pathophysiology.[1][3][4] The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, inhibiting cell proliferation and metastasis, and modulating critical intracellular signaling cascades.[4][5][7][8][10][11]

Induction of Apoptosis

Naringenin effectively induces apoptosis in a variety of cancer cell lines through both the intrinsic (mitochondrial) and extrinsic pathways.[1][12][13]

-

Intrinsic Pathway: Naringenin disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[12][14][15] This is often accompanied by an altered ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins, favoring apoptosis.[11][12][13] The released cytochrome c activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to PARP cleavage and ultimately, cell death.[1][12][14][15]

-

Extrinsic Pathway: This pathway is initiated by the activation of death receptors on the cell surface, which subsequently activates caspase-8 and the downstream caspase cascade.[1][13]

-

ROS Generation: In some cancer cells, such as human epidermoid carcinoma, naringenin has been shown to induce the production of reactive oxygen species (ROS), which can trigger mitochondrial depolarization and initiate the apoptotic cascade.[14][15][16]

Cell Cycle Arrest

Naringenin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. It primarily induces cell cycle arrest at the G0/G1 or S phases.[2][10][13][15] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, naringenin has been observed to upregulate cyclin-dependent kinase (CDK) inhibitors like p21 and downregulate cyclins and CDKs such as Cdk4 and Cdk6.[10][13]

Inhibition of Metastasis and Invasion

Naringenin has demonstrated the ability to suppress the migration and invasion of cancer cells, key processes in metastasis.[3][17][18] This is partly achieved by inhibiting the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[18][19]

Induction of Autophagy

In certain cancer cell types, such as MCF-7 breast cancer cells and AGS gastric cancer cells, naringenin can induce autophagy.[2][6][20] Autophagy can have a dual role in cancer, but in these contexts, it appears to be a pro-apoptotic or growth-inhibitory mechanism.[2][6] This is evidenced by the increased expression of autophagy markers like LC3-II and Beclin-1.[2][6][20]

Modulation of Signaling Pathways

Naringenin's diverse anticancer effects are orchestrated through its ability to modulate multiple critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth. This pathway is frequently hyperactivated in many cancers. Naringenin has been shown to be a potent inhibitor of this pathway.[12][13][19][21][22] It can decrease the phosphorylation (activation) of key components like PI3K and Akt, leading to the downstream inhibition of mTOR.[13][19][21] This inhibition contributes significantly to naringenin's pro-apoptotic and anti-proliferative effects.[12][21]

Caption: Naringenin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide range of cellular processes like proliferation, differentiation, and apoptosis. Naringenin's effect on this pathway can be context-dependent. In some cancer cells, it suppresses MAPK activation (e.g., ERK1/2), contributing to its anti-proliferative effects.[4][10][23][24] In others, it can activate pro-apoptotic arms of the pathway, such as p38 MAPK.[11][25]

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, cell survival, and immunity, and its constitutive activation is common in cancer, promoting cell survival by preventing apoptosis.[3] Naringenin has been shown to suppress the NF-κB signaling pathway, which contributes to its anti-inflammatory and pro-apoptotic properties in cancer cells.[3][4][8][13]

Caption: Naringenin induces apoptosis via intrinsic and extrinsic pathways.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of naringenin are dose-dependent. The half-maximal inhibitory concentration (IC50) varies across different cancer cell lines, reflecting varying sensitivities.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 10.35 | 48 | [26] |

| HT-29 | Colon Cancer | 12.03 | 48 | [26] |

| U-118 MG | Glioblastoma | ~211 | Not Specified | [27] |

| C6 | Glioma | 114 (µg/mL) | 24 | [28] |

| MDA-MB-231 | Breast Cancer | 77 - 875.2 | 72 | [27] |

| MDA-MB-468 | Breast Cancer | 77 - 875.2 | 72 | [27] |

Note: IC50 values can vary significantly based on the specific experimental conditions, such as the assay used and cell density.

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of naringenin.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of naringenin (or this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the control group. Plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with naringenin at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

Western Blotting

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

-

Protein Extraction: Treat cells with naringenin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-Bcl-2, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: General workflow for investigating naringenin's anticancer effects.

Conclusion and Future Directions

This compound, acting through its active form naringenin, is a promising multi-target agent for cancer therapy. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways like PI3K/Akt/mTOR and NF-κB underscores its therapeutic potential. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation.

Future research should focus on:

-

Evaluating the efficacy of this compound in in vivo animal models for various cancers.

-

Investigating potential synergistic effects when combined with standard chemotherapeutic agents to enhance efficacy and overcome drug resistance.[13]

-

Developing advanced nanoformulations to further improve the bioavailability and targeted delivery of naringenin.[4]

This comprehensive understanding of naringenin's mechanism of action is crucial for its continued development as a novel agent in the prevention and treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro-Apoptotic Autophagy in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic role of naringin in cancer: molecular pathways, synergy with other agents, and nanocarrier innovations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Updated Review of the Anticancer Mechanisms and Therapeutic Potential of Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naringenin Inhibits Colorectal Cancer associated with a High-Fat Diet through Modulation of Gut Microbiota and IL-6/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies [frontiersin.org]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Growth inhibitory and chemo-sensitization effects of naringenin, a natural flavanone purified from Thymus vulgaris, on human breast and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of apoptosis and antiproliferative activity of naringenin in human epidermoid carcinoma cell through ROS generation and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Naringenin-Induced Apoptotic Cell Death in Prostate Cancer Cells Is Mediated via the PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

Biological Activities of Naringenin Triacetate: A Technical Guide

Disclaimer: Scientific literature extensively details the biological activities of the flavonoid naringenin (B18129). However, specific experimental data on the biological activities of its acetylated form, Naringenin Triacetate, is limited. This guide will present the known information on this compound and provide a comprehensive overview of the biological activities of the parent compound, naringenin, as a foundational reference for researchers. The acetylation of naringenin to form this compound may influence its bioavailability, solubility, and specific biological effects.

This compound: An Emerging Bromodomain Inhibitor

This compound is a synthetic derivative of the naturally occurring flavonoid naringenin.[1] The primary known biological activity of this compound is its ability to bind to the first bromodomain of Bromodomain-containing protein 4 (BRD4), designated as BRD4 BD1.[2][3] BRD4 is an epigenetic reader protein that plays a crucial role in the regulation of gene transcription. Its association with various cancers and inflammatory diseases has made it a significant target for drug development.[4][5]

The binding of this compound to BRD4 BD1 suggests its potential as a modulator of epigenetic mechanisms, which could translate into anti-inflammatory and anticancer properties.[2][4] Molecular docking studies have been employed to characterize the interaction between this compound and the N-acetylated lysine (B10760008) (KAc) binding site of BRD4 BD1.[6]

Biological Activities of Naringenin

The following sections detail the well-documented biological activities of naringenin. These findings provide a strong rationale for investigating similar properties in this compound.

Anti-inflammatory Activity

Naringenin exhibits potent anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] It has been shown to suppress the production of pro-inflammatory cytokines and mediators in various in vitro and in vivo models.[7][8]

Table 1: Quantitative Data on the Anti-inflammatory Effects of Naringenin

| Model System | Treatment | Concentration/Dose | Observed Effect | Reference |

| LPS-stimulated RAW 264.7 macrophages | Naringenin | 20, 40, 80 µM | Dose-dependent inhibition of p-IκBα, p-ERK, and p-p38 phosphorylation. | [8] |

| Murine endotoxemia model | Naringenin | - | Ameliorated pro-inflammatory reactions and improved survival. | [8] |

| Rat model of focal cerebral I/R injury | Naringenin pre-treatment | - | Decreased levels of myeloperoxidase, nitric oxide, and cytokines. | [9] |

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are pre-treated with varying concentrations of naringenin (e.g., 20, 40, 80 µM) for a specified duration (e.g., 2 hours).

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a designated time (e.g., 30 minutes for protein phosphorylation studies, 24 hours for cytokine measurements).

-

Western Blot Analysis: Cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against phosphorylated and total forms of IκBα, ERK, and p38.

-

ELISA: Supernatants are collected to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.

-

Data Analysis: The intensity of protein bands is quantified using densitometry, and cytokine concentrations are determined from a standard curve. Statistical analysis is performed to assess the significance of the observed effects.[8]

References

- 1. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. arctomsci.com [arctomsci.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The citrus flavonoid naringenin confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Naringenin vs. Naringenin Triacetate: A Technical Guide to Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naringenin (B18129), a prominent flavonoid found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. However, its therapeutic potential is substantially limited by poor oral bioavailability, primarily due to low water solubility and extensive first-pass metabolism. This technical guide provides an in-depth comparison of the bioavailability of naringenin and its acetylated form, naringenin triacetate. While direct comparative pharmacokinetic studies on this compound are not available in the current body of scientific literature, this guide synthesizes existing data on naringenin and draws upon established principles of flavonoid acetylation to provide a comprehensive analysis for research and drug development professionals. Acetylation is a common strategy to enhance the lipophilicity of polyphenols, which can lead to improved absorption and bioavailability. This guide will delve into the known pharmacokinetics of naringenin, the theoretical advantages of acetylation, and the experimental methodologies required to evaluate these compounds.

Naringenin: A Profile of Low Bioavailability

Naringenin is predominantly present in nature as its glycoside, naringin (B1676962), which is hydrolyzed by intestinal microflora to the aglycone form, naringenin, prior to absorption. The oral bioavailability of naringenin in its pure form is estimated to be around 15%.[1] However, when consumed as naringin from sources like grapefruit juice, the bioavailability of the resulting naringenin is significantly lower, at approximately 5-9%.[1] This low bioavailability is a critical hurdle in its clinical application.

Factors Limiting Naringenin Bioavailability

-

Low Aqueous Solubility: Naringenin is poorly soluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.

-

Extensive First-Pass Metabolism: Upon absorption into the enterocytes and subsequent passage through the liver, naringenin undergoes extensive phase I and phase II metabolism. The primary metabolic pathways are glucuronidation and sulfation, leading to the formation of naringenin glucuronides and sulfates, which are then rapidly excreted.[1][2] Free naringenin is often undetectable in plasma after oral administration.[2]

-

Efflux by Transporters: The P-glycoprotein (P-gp) efflux transporter in the intestinal wall can actively pump naringenin back into the intestinal lumen, further reducing its net absorption.

Pharmacokinetic Data of Naringenin

The following tables summarize key pharmacokinetic parameters of naringenin from human and animal studies. These values highlight the rapid metabolism and clearance of the compound.

Table 1: Pharmacokinetic Parameters of Naringenin in Humans

| Dose | Cmax (µM) | Tmax (hours) | AUC (µM·h) | Half-life (hours) | Reference |

| 150 mg | 15.76 ± 7.88 | 3.17 ± 0.74 | 67.61 ± 24.36 | 3.0 | [3][4] |

| 600 mg | 48.45 ± 7.88 | 2.41 ± 0.74 | 199.06 ± 24.36 | 2.65 | [3][4] |

Table 2: Pharmacokinetic Parameters of Naringenin Metabolites in Rats after Oral Administration of Naringenin (50 mg/kg)

| Metabolite | Cmax (nmol/mL) | Tmax (min) | AUC (nmol·min/mL) |

| Naringenin Glucuronides | 11.0 ± 5.0 | 30.0 ± 0.0 | 2003.7 ± 556.0 |

| Naringenin Sulfates | 17.2 ± 3.4 | 102.0 ± 37.9 | 5922.8 ± 1233.2 |

Data adapted from Wang et al., 2006. Note that free naringenin was not detected.

This compound: A Strategy to Enhance Bioavailability

Acetylation of flavonoids is a chemical modification strategy aimed at improving their pharmacokinetic properties. Naringenin has three hydroxyl groups at the 4', 5, and 7 positions, which can be acetylated to form this compound.

The Rationale for Acetylation

The addition of acetyl groups to the hydroxyl moieties of naringenin is hypothesized to enhance its bioavailability through several mechanisms:

-

Increased Lipophilicity: The acetyl groups increase the lipophilicity of the naringenin molecule. This can facilitate its passive diffusion across the lipid-rich membranes of the intestinal epithelium.

-

Protection from First-Pass Metabolism: The hydroxyl groups are the primary sites for glucuronidation and sulfation. By masking these groups with acetyl esters, this compound is predicted to be less susceptible to immediate conjugation by phase II enzymes in the enterocytes and liver.

-

Intracellular Conversion: Once absorbed, the acetyl groups are expected to be cleaved by intracellular esterases, releasing the parent naringenin molecule to exert its biological effects.

While direct evidence for this compound is pending, studies on other acetylated flavonoids support this hypothesis. For instance, acetylation of quercetin (B1663063) has been shown to significantly increase its intracellular absorption and metabolic stability.

Experimental Protocols for Bioavailability Assessment

To empirically determine and compare the bioavailability of naringenin and this compound, a standardized pharmacokinetic study is required. The following outlines a typical experimental protocol.

In Vivo Pharmacokinetic Study in a Rodent Model

-

Subjects: Male Sprague-Dawley rats (n=6-8 per group).

-

Formulation: Naringenin and this compound are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dosing: Oral gavage administration of a single dose of each compound (e.g., 50 mg/kg).

-

Blood Sampling: Serial blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis. For the analysis of total naringenin, plasma samples are incubated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form.

-

Analytical Method: Plasma concentrations of naringenin (and this compound if stable in plasma) are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%).

Visualization of Pathways and Processes

Signaling Pathways and Metabolic Fate

The following diagrams illustrate the metabolic fate of naringenin and the proposed mechanism for enhanced bioavailability of this compound.

References

- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and pharmacokinetics of naringenin: A randomized, controlled, single-ascending-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Naringenin Triacetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Flavonoid Derivative

Naringenin (B18129) triacetate, a synthetic derivative of the naturally occurring flavonoid naringenin, is emerging as a compound of significant interest in the fields of biomedical research and drug development. Its enhanced lipophilicity compared to its parent compound, naringenin, suggests potentially improved bioavailability and cellular uptake, making it a compelling candidate for therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of naringenin triacetate, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential interactions with key cellular signaling pathways.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its application in research and development. The following tables summarize the key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Weight | 398.36 g/mol | [1] |

| Chemical Formula | C₂₁H₁₈O₈ | [1] |

| Melting Point | 127 °C | [2] |

| Appearance | White powder | [2] |

| CAS Number | 3682-04-0 | [1] |

| Solubility | Solvents | Reference |

| Soluble in | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage Conditions | |

| Recommended Storage | Store at 2°C - 8°C, protected from light. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acetylation of naringenin using acetic anhydride (B1165640) in the presence of a base, such as pyridine.[2]

Materials:

-

Naringenin

-

Pyridine

-

Acetic anhydride

-

Cold water

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve naringenin in pyridine.

-

Add a significant excess of acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature for approximately 7 hours.

-

To quench the reaction, add cold water to the stirred solution, which will cause the product to precipitate.

-

Collect the resulting precipitate by filtration.

-

Dry the collected solid overnight to obtain crude this compound.[2]

Purification of this compound

The crude this compound can be purified through recrystallization to obtain a product with higher purity.

Materials:

-

Crude this compound

-

Appropriate solvent system (e.g., ethanol/water)

-

Heating and stirring apparatus

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified this compound crystals. The process of recrystallization from an anti-solvent has also been reported for the parent compound, naringenin, and could be adapted for its triacetate derivative.[4]

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (600 MHz, CDCl₃) δ (ppm): 7.47 (2H, d, J = 8.6 Hz), 7.16 (2H, d, J = 6.6 Hz), 6.79–6.78 (1H, m), 6.54 (1H, t, J = 1.1 Hz), 5.50 (1H, dd, J = 13.7, 2.5 Hz), 3.06 (1H, s), 3.04 (1H, d, J = 3.1 Hz), 3.01 (1H, s), 2.39 (9H, s). The singlet at 2.39 ppm with an integration of 9H confirms the presence of three acetyl groups.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR (cm⁻¹): 1748 (C=O), 1169 (C-O). The strong carbonyl stretch at 1748 cm⁻¹ is characteristic of the ester functional groups introduced during acetylation.[2]

Mass Spectrometry (MS):

While a specific protocol for this compound is not detailed, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a common technique for the structural elucidation of flavonoids and their derivatives.[5] For naringenin, the precursor ion [M-H]⁻ at m/z 271 is typically observed, with characteristic fragment ions at m/z 151 and 119 resulting from retro-Diels-Alder fragmentation.[6] For this compound, one would expect a precursor ion corresponding to its molecular weight, and fragmentation patterns involving the loss of acetyl groups.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is still emerging, the extensive research on its parent compound, naringenin, provides a strong foundation for predicting its potential therapeutic effects. Naringenin is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. It is hypothesized that this compound, due to its structural similarity and potentially enhanced bioavailability, may exhibit similar or even more potent effects on these pathways.

NF-κB Signaling Pathway

Naringenin has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer. Naringenin has been reported to inhibit the MAPK pathway, suggesting a potential anti-cancer effect.[9]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a key signaling cascade that promotes cell survival and growth and is often hyperactivated in various diseases, including cancer and metabolic disorders. Naringenin has been shown to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects.[10]

Conclusion and Future Directions

This compound presents a compelling profile for further investigation as a potential therapeutic agent. Its defined physicochemical properties and established synthesis protocol provide a solid foundation for its use in preclinical studies. While the biological activities of naringenin are well-documented, direct experimental validation of the effects of this compound on key signaling pathways such as NF-κB, MAPK, and PI3K/AKT is a critical next step. Such studies will be instrumental in elucidating its mechanism of action and paving the way for its potential translation into clinical applications for a range of diseases, including inflammatory disorders and cancer. Researchers and drug development professionals are encouraged to explore the therapeutic potential of this promising flavonoid derivative.

References

- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Naringenin attenuates the release of pro-inflammatory mediators from lipopolysaccharide-stimulated BV2 microglia by inactivating nuclear factor-κB and inhibiting mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naringin | C27H32O14 | CID 442428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naringenin Ameliorates Hyperuricemia by Regulating Renal Uric Acid Excretion via the PI3K/AKT Signaling Pathway and Renal Inflammation through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naringenin | C15H12O5 | CID 439246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Naringenin Triacetate: A Promising Therapeutic Agent on the Horizon

A Technical Guide for Researchers and Drug Development Professionals

Naringenin (B18129) triacetate, a synthetic derivative of the naturally occurring flavonoid naringenin, is emerging as a compound of interest in therapeutic research. While extensive research has illuminated the diverse pharmacological benefits of naringenin, its triacetylated form is being explored for potentially enhanced bioavailability and efficacy. This technical guide provides an in-depth overview of the therapeutic potential of naringenin and its triacetate derivative, focusing on its mechanisms of action, relevant experimental data, and key signaling pathways.

Introduction to Naringenin and Naringenin Triacetate

Naringenin is a flavanone (B1672756) predominantly found in citrus fruits and is known for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Despite its therapeutic promise, the clinical application of naringenin is often hampered by its low water solubility and poor bioavailability.[3] this compound is a synthetic derivative in which the hydroxyl groups of naringenin are acetylated. This modification is intended to increase its lipophilicity, which may enhance its absorption and cellular uptake, thereby potentially augmenting its therapeutic effects.[4] While research on this compound is still in its early stages, it is being investigated as a tool to understand the impact of acetylation on bioactivity and as a potential therapeutic agent in its own right.[4] One study has identified this compound as a binder to the first bromodomain of BRD4 (BRD4 BD1), suggesting a potential role in epigenetic regulation.[5]

Therapeutic Potential and Mechanisms of Action

The therapeutic potential of this compound is largely extrapolated from the extensive research on its parent compound, naringenin. The following sections summarize the key therapeutic areas and the underlying molecular mechanisms.

Anti-inflammatory Activity

Naringenin exhibits potent anti-inflammatory properties by modulating various signaling pathways.[6] It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[6][7] By suppressing NF-κB, naringenin can effectively reduce the inflammatory response in various disease models.[6]

Anticancer Activity

Naringenin has demonstrated anticancer effects in a variety of cancer cell lines.[1][8] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[3][8][9] Naringenin can modulate several signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[1][9]

Neuroprotective Effects

Naringenin has shown promise in protecting against neurodegenerative diseases.[10][11] Its neuroprotective effects are attributed to its antioxidant properties, its ability to reduce neuroinflammation, and its modulation of signaling pathways involved in neuronal survival, such as the PI3K/Akt/GSK-3β pathway.[10] Naringenin has been shown to improve cognitive function in animal models of Alzheimer's disease.[11][12]

Metabolic Disorders

Naringenin has been investigated for its potential to ameliorate metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[13][14] It has been shown to improve insulin (B600854) sensitivity, reduce plasma lipid levels, and prevent diet-induced obesity in animal models.[15][16] These effects are mediated through the activation of peroxisome proliferator-activated receptors (PPARs) and the modulation of pathways involved in glucose and lipid metabolism.[13][15]

Quantitative Data

The following tables summarize key quantitative data from studies on naringenin. Data for this compound is currently limited in the public domain.

Table 1: In Vitro Anticancer Activity of Naringenin

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| MDA-MB-231 | Breast Cancer | Cell Viability | Inhibition of proliferation | [9] |

| HepG2 | Liver Cancer | MMP-9 Secretion | Inhibition | [1] |

| SGC7901 | Gastric Cancer | Cell Proliferation | Inhibition | [1] |

| B16F10 | Melanoma | Cell Proliferation | Dose-dependent inhibition | [8] |

| SK-MEL-28 | Melanoma | Cell Proliferation | Dose-dependent inhibition | [8] |

Table 2: Pharmacokinetic Parameters of Naringenin

| Administration | Dose | Cmax | Tmax | Half-life | Reference |

| Oral (Human) | 150 mg | 15.76 ± 7.88 µM | 3.17 ± 0.74 h | 3.0 h | [17] |

| Oral (Human) | 600 mg | 48.45 ± 7.88 µM | 2.41 ± 0.74 h | 2.65 h | [17] |

Experimental Protocols

Detailed experimental protocols for studying the effects of naringenin and its derivatives are crucial for reproducible research. Below are representative methodologies for key experiments.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of naringenin or this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with the test compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema)

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Drug Administration: Administer naringenin or this compound (e.g., 100 or 200 mg/kg) orally one hour before carrageenan injection.[18]

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways modulated by naringenin and a general experimental workflow.

Caption: Inhibition of the NF-κB signaling pathway by naringenin.

Caption: Modulation of the PI3K/Akt signaling pathway by naringenin.

Caption: General workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a promising avenue for therapeutic development, building upon the well-established pharmacological profile of its parent compound, naringenin. The acetylation of naringenin has the potential to overcome the pharmacokinetic limitations of naringenin, thereby enhancing its therapeutic efficacy. However, dedicated research on this compound is imperative. Future studies should focus on:

-

Pharmacokinetic Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential.

-

Comparative Efficacy Studies: Direct comparisons of the therapeutic efficacy of naringenin and this compound in various disease models are needed to validate the benefits of acetylation.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound, including its role as a BRD4 binder, will provide a deeper understanding of its therapeutic potential.

-

Toxicology Studies: Rigorous safety and toxicology assessments are necessary before any clinical translation can be considered.

References

- 1. A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 3682-04-0 | DAA68204 | Biosynth [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Updated Review of the Anticancer Mechanisms and Therapeutic Potential of Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection [frontiersin.org]

- 12. Frontiers | Promising neuroprotective potential of naringenin against trimethyltin-induced cognitive deficits and hippocampal neurodegeneration in rats [frontiersin.org]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. Effect of Citrus Flavonoids, Naringin and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Naringenin Increases Insulin Sensitivity and Metabolic Rate: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antinociceptive and anti-inflammatory effects of the citrus flavanone naringenin - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Naringenin: A Technical Guide for Researchers

Disclaimer: This technical guide focuses on the in vitro antioxidant activity of naringenin (B18129). Despite a comprehensive search, specific data for naringenin triacetate was not available in the reviewed literature. Therefore, this document provides a detailed overview of the parent compound, naringenin, which serves as a foundational reference for understanding the potential antioxidant properties of its derivatives.

Introduction

Naringenin, a flavanone (B1672756) predominantly found in citrus fruits, is renowned for its diverse pharmacological effects, which are largely attributed to its antioxidant properties.[1] The capacity of naringenin to neutralize free radicals and modulate cellular oxidative stress has been extensively investigated through various in vitro assays. This guide provides a technical overview of the methodologies used to assess the antioxidant activity of naringenin, presents a summary of the quantitative data from key studies, and illustrates the underlying signaling pathways. While this guide centers on naringenin, it also briefly discusses the potential implications of acetylation on flavonoid antioxidant activity, offering a theoretical framework for considering this compound.

Quantitative Antioxidant Activity of Naringenin

The antioxidant capacity of naringenin has been quantified using several standard assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other relevant metrics from various studies. Lower IC50 values are indicative of higher antioxidant activity.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Naringenin

| Compound | IC50 Value | Assay Conditions | Reference |

| Naringenin | 264.44 µM | Methanolic solution | [1] |

| Vitamin C (Standard) | 120.10 µM | Methanolic solution | [1] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Naringenin

| Compound | IC50 Value | Assay Conditions | Reference |

| Naringenin | 282 µg/mL | Not specified |

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are based on established methods found in the scientific literature.[2][3][4]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its decolorization.

-

Preparation of DPPH Solution: Prepare a 0.5 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Dissolve naringenin in methanol to prepare a stock solution and then create a series of dilutions to different concentrations.

-

Reaction Mixture: To 1 mL of the DPPH solution, add various concentrations of the naringenin solution. Adjust the final volume to 3 mL with methanol.

-

Incubation: Mix the solution thoroughly and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control is prepared with methanol instead of the sample solution.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is determined from a plot of scavenging percentage against the concentration of the sample.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of naringenin in methanol.

-

Reaction Mixture: Add 1 mL of the naringenin solution to 1 mL of the ABTS•+ working solution.

-

Incubation: Allow the mixture to stand at room temperature for 7 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as in the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Sample Preparation: Prepare different concentrations of naringenin in a suitable solvent.

-

Reaction Mixture: Add 100 µL of the sample solution to 3 mL of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as Fe²⁺ equivalents.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Nrf2 Signaling Pathway

Naringenin has been shown to exert its antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7][8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like naringenin, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Effect of Acetylation on Antioxidant Activity

The antioxidant activity of flavonoids is largely dependent on the number and position of hydroxyl (-OH) groups on their aromatic rings. These hydroxyl groups can donate hydrogen atoms to free radicals, thereby neutralizing them.

Acetylation is a chemical modification where hydroxyl groups are converted to acetyl groups (-OCOCH₃). The effect of acetylation on the antioxidant activity of flavonoids is not straightforward and can be influenced by several factors:

-

Reduction of Hydrogen Donating Ability: Acetylation blocks the free hydroxyl groups, which are crucial for the radical scavenging activity. This generally leads to a decrease in the direct antioxidant capacity as measured by assays like DPPH and ABTS.[10]

-

Increased Lipophilicity: The addition of acetyl groups increases the lipophilicity of the flavonoid. This can enhance its solubility in lipidic environments and potentially improve its ability to protect cell membranes from lipid peroxidation.[10][11]

-

Altered Interaction with Enzymes: Acetylation can change how the molecule interacts with pro-oxidant and antioxidant enzymes, which could indirectly affect the overall cellular antioxidant status.

Therefore, while the direct radical scavenging activity of this compound may be lower than that of naringenin, its overall protective effect in a biological system could be different due to altered bioavailability and cellular localization. Further experimental studies are required to elucidate the specific in vitro and in vivo antioxidant effects of this compound.

Conclusion

Naringenin demonstrates significant in vitro antioxidant activity through its ability to scavenge free radicals and reduce oxidizing agents. Its mechanism of action also involves the modulation of key cellular signaling pathways such as the Nrf2 pathway, leading to an enhanced endogenous antioxidant response. While direct experimental data on this compound is currently lacking, understanding the structure-activity relationship of flavonoids suggests that acetylation would likely alter its antioxidant profile. This technical guide provides a comprehensive summary of the current knowledge on naringenin's antioxidant properties and serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wjgnet.com [wjgnet.com]

- 8. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Naringenin and its Potential relevance to Naringenin Triacetate

Introduction

Naringenin (B18129), a flavanone (B1672756) predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties.[1][2] Chronic inflammation is a key pathological feature of numerous diseases, and the modulation of inflammatory pathways by natural compounds like naringenin presents a promising therapeutic avenue. This technical guide synthesizes the current understanding of the anti-inflammatory mechanisms of naringenin, presenting key quantitative data, experimental methodologies, and the signaling pathways involved. This information may serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of naringenin and its derivatives, such as naringenin triacetate.

Quantitative Data on Anti-inflammatory Effects of Naringenin

The anti-inflammatory efficacy of naringenin has been quantified in various in vitro and in vivo models. The following tables summarize key findings, offering a comparative look at its potency in different experimental settings.

| Model System | Inflammatory Stimulus | Naringenin Concentration/Dose | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 20, 40, 80 µM | TNF-α Production | Dose-dependent inhibition | [3][4] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 20, 40, 80 µM | IL-6 Production | Dose-dependent inhibition | [3][4] |

| Human Macrophages | Lipopolysaccharide (LPS) | Not specified | Pro-inflammatory Cytokine Production | Inhibition | [5] |

| H9c2 Cardiac Cells | High Glucose (HG) | 80 µM | Reactive Oxygen Species (ROS) | Reduction | [6] |

| Wistar Rats | Carrageenan-induced paw edema | 100, 200 mg/kg (oral) | Paw Edema | Significant decrease | [7] |

| Wistar Rats | Experimentally Induced Rheumatoid Arthritis | Not specified | C-reactive protein (CRP) | Significant decrease | [8] |

| Wistar Rats | Experimentally Induced Rheumatoid Arthritis | Not specified | Myeloperoxidase | Significant decrease | [8] |

| Wistar Rats | Experimentally Induced Rheumatoid Arthritis | Not specified | Nitric Oxide | Significant decrease | [8] |

| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 0.5% in diet | Clinical Score of EAE | Attenuation of symptoms | [9] |

Core Anti-inflammatory Mechanisms of Naringenin

Naringenin exerts its anti-inflammatory effects through the modulation of key signaling pathways that are central to the inflammatory response. These include the NF-κB, MAPK, and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Naringenin has been shown to be a potent inhibitor of this pathway.[2][3][5][10][11][12][13]

-

Mechanism of Action: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[3] Naringenin inhibits the degradation of IκB, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[2] Some studies suggest this inhibition may be mediated through the upregulation of MT1G, which can repress NF-κB activation.[5]

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are critical regulators of cellular responses to external stressors and play a significant role in inflammation. Naringenin has been demonstrated to inhibit the activation of these pathways.[3][6][10]

-

Mechanism of Action: Inflammatory stimuli activate MAPK cascades, leading to the phosphorylation and activation of transcription factors that drive the expression of inflammatory mediators. Naringenin can suppress the phosphorylation of p38, ERK1/2, and JNK, thereby downregulating the inflammatory response.[3][6]

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Naringenin has been shown to activate the Nrf2 pathway, which contributes to its anti-inflammatory effects by mitigating oxidative stress, a key driver of inflammation.[1][14][15][16][17][18]

-

Mechanism of Action: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of activators like naringenin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione-related enzymes, thereby enhancing the cellular antioxidant defense and reducing inflammation.[14][17]

Experimental Protocols

The following provides a generalized overview of the methodologies commonly employed in the study of naringenin's anti-inflammatory effects.

In Vitro Anti-inflammatory Assays

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human primary macrophages are commonly used.[3][5] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in macrophages.[3][5]

-

Naringenin Treatment: Cells are pre-treated with varying concentrations of naringenin (typically in the µM range) for a specified duration before LPS stimulation.[3]

-

Measurement of Inflammatory Mediators:

-

ELISA: Enzyme-linked immunosorbent assay is used to quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[3][4]

-

Western Blot: This technique is used to measure the protein expression levels of key signaling molecules (e.g., phosphorylated IκBα, p38, ERK, JNK) in cell lysates.[3]

-

Immunofluorescence: This method is employed to visualize the nuclear translocation of NF-κB (p65 subunit).[3]

-

Reporter Assays: Luciferase reporter assays are used to measure the transcriptional activity of NF-κB.[3]

-

In Vivo Anti-inflammatory Models

-

Animal Models:

-

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. Naringenin is typically administered orally prior to the injection of carrageenan into the paw, and the resulting edema is measured over time.[7]

-

Experimental Autoimmune Encephalomyelitis (EAE): This is a model for multiple sclerosis. Naringenin is administered in the diet, and the clinical signs of the disease are monitored.[9][19]

-

Rheumatoid Arthritis Models: Collagen-induced arthritis in rats is a common model. Naringenin is administered, and various clinical and biochemical markers of arthritis are assessed.[8]

-

-

Dosage and Administration: Naringenin is often administered orally or intraperitoneally at various dosages.[7]

-

Outcome Measures:

-

Clinical Scoring: In disease models like EAE and arthritis, a scoring system is used to evaluate the severity of the disease.[8][9]

-

Histopathology: Tissues are collected, sectioned, and stained to assess for signs of inflammation and tissue damage.[20]

-

Biochemical Analysis: Blood and tissue samples are analyzed for levels of inflammatory markers (e.g., cytokines, C-reactive protein), and antioxidant enzymes.[8]

-

Experimental Workflow Example: In Vitro Macrophage Anti-inflammatory Assay

Conclusion and Future Directions

Naringenin demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB, MAPKs, and Nrf2. The available data from a range of in vitro and in vivo studies provide a strong rationale for its further investigation as a potential therapeutic agent for inflammatory diseases.

While specific data on this compound is currently lacking, its structural relationship to naringenin suggests that it may possess similar or enhanced anti-inflammatory activities, potentially with improved bioavailability. Future research should focus on directly evaluating the anti-inflammatory effects of this compound using the experimental models outlined in this guide. Such studies will be crucial to determine its therapeutic potential and to elucidate any differences in potency and mechanism of action compared to its parent compound.

References

- 1. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antinociceptive and anti-inflammatory effects of the citrus flavanone naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Naringenin on Experimentally Induced Rheumatoid Arthritis in Wistar Rats [archrazi.areeo.ac.ir]

- 9. Dietary naringenin supplementation attenuates experimental autoimmune encephalomyelitis by modulating autoimmune inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Anti-Atherosclerotic Effect of Naringin Is Associated with Reduced Expressions of Cell Adhesion Molecules and Chemokines through NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Temporary Upregulation of Nrf2 by Naringenin Alleviates Oxidative Damage in the Retina and ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Naringenin confers protection against oxidative stress through upregulation of Nrf2 target genes in cardiomyoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Treatment With Naringenin Elevates the Activity of Transcription Factor Nrf2 to Protect Pancreatic β-Cells From Streptozotocin-Induced Diabetes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. endocrine-abstracts.org [endocrine-abstracts.org]

- 19. researchgate.net [researchgate.net]

- 20. Naringenin Prevents Oxidative Stress and Inflammation in LPS-Induced Liver Injury through the Regulation of LncRNA-mRNA in Male Mice | MDPI [mdpi.com]

Naringenin Triacetate: A Technical Guide to its Application in Neuroprotection Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin (B18129), a naturally occurring flavonoid predominantly found in citrus fruits, has garnered significant attention for its neuroprotective properties. Preclinical studies have demonstrated its potential in mitigating the pathological hallmarks of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] Its mechanisms of action are multifaceted, encompassing potent antioxidant, anti-inflammatory, and anti-apoptotic effects. However, the therapeutic application of naringenin is often hampered by its low oral bioavailability and limited permeability across the blood-brain barrier (BBB).[3]

To address these limitations, synthetic derivatives have been explored. Naringenin triacetate, the acetylated form of naringenin, represents a promising pro-drug strategy.[3][4] The acetylation of naringenin enhances its lipophilicity, which is expected to improve its absorption and facilitate its passage across the BBB.[3] Once in the central nervous system, it is anticipated that esterases would hydrolyze the acetate (B1210297) groups, releasing the active naringenin molecule. This guide provides a comprehensive overview of the neuroprotective mechanisms of naringenin, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows, with the perspective that this compound serves as an optimized delivery vehicle for the parent compound.

Mechanisms of Neuroprotection

Naringenin exerts its neuroprotective effects through several key mechanisms:

-

Antioxidant Activity : Naringenin effectively scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][5] This action mitigates oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

-

Anti-inflammatory Effects : Naringenin has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes. It downregulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) through the modulation of signaling pathways such as NF-κB and MAPK.[2][5][6]

-

Anti-apoptotic Activity : By modulating the expression of pro-apoptotic (e.g., Bax, caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins, naringenin can inhibit the programmed cell death of neurons.[6]

-

Modulation of Signaling Pathways : Naringenin interacts with multiple intracellular signaling cascades that are crucial for neuronal survival and function, including the PI3K/Akt, Nrf2/ARE, and GSK-3β pathways.[5][6]

Key Signaling Pathways in Naringenin-Mediated Neuroprotection

The neuroprotective effects of naringenin are mediated by its influence on several critical signaling pathways.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of naringenin has been quantified in various in vivo and in vitro models of neurodegeneration.

Table 1: Effects of Naringenin in Alzheimer's Disease Models

| Model | Dosage/Concentration | Duration | Key Biomarkers Measured | Results | Reference |

| Aβ-injected rat model | 50 mg/kg/day (oral) | 21 days | Hippocampal MDA, SOD, Apoptosis | Decreased MDA levels, no significant change in SOD, reduced apoptosis. | [7] |

| APP/PS1 transgenic mice | 50 mg/kg/day (oral) | Not Specified | Aβ plaque area, TNF-α, IL-1β | Reduced Aβ plaque area in hippocampus and cortex; decreased protein levels of TNF-α and IL-1β. | [8] |

| Scopolamine-induced memory impairment in mice | 50 and 100 mg/kg (oral) | 14 days | AChE, SOD, CAT, GSH, MDA | Dose-dependent decrease in AChE and MDA; increase in SOD, CAT, and GSH. | [9] |

Table 2: Effects of Naringenin in Parkinson's Disease Models

| Model | Dosage/Concentration | Duration | Key Biomarkers Measured | Results | Reference |

| 6-OHDA-induced SH-SY5Y cells | Not Specified | Not Specified | CAT, GSH, SOD, ROS | Reduced oxidative stress biomarkers. | [10][11] |

| 6-OHDA-induced zebrafish model | Not Specified | Not Specified | Locomotion, Parkinsonian gene expression | Improved locomotion, downregulated casp9, lrrk2, and polg, upregulated pink1. | [10][11] |

Table 3: Effects of Naringenin in Stroke Models

| Model | Dosage/Concentration | Duration | Key Biomarkers Measured | Results | Reference |

| MCAO/R in Sprague-Dawley rats | 150 and 300 mg/kg (oral) | 15 days pre-treatment | Infarct size, neurological score, TUNEL-positive cells | Dose-dependent reduction in infarct size and neurological deficit; decreased number of apoptotic cells. | [12] |

| OGD/R in HT22 cells | 40, 60, 80, 100 µmol/L | Pre-treatment | Cell viability, LDH release | Dose-dependent increase in cell viability and decrease in LDH release. | [13] |

| MCAO in Wistar rats | Not Specified | 21 days pre-treatment | Infarct size, MPO, NO, cytokines | Decreased infarct size, myeloperoxidase, nitric oxide, and cytokines. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in naringenin neuroprotection studies.

In Vivo Models

1. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Ischemic Stroke

-

Objective : To induce focal cerebral ischemia to mimic stroke conditions.

-

Animal Model : Male Sprague-Dawley or Wistar rats (250-300g).

-

Procedure :

-

Anesthetize the rat (e.g., with isoflurane (B1672236) or chloral (B1216628) hydrate).

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert a nylon monofilament (e.g., 4-0) coated with poly-L-lysine into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 1-2 hours), withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

-

-

Assessment : Neurological deficit scoring, 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure infarct volume, and histological analysis for neuronal damage.

2. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

-

Objective : To induce degeneration of dopaminergic neurons in the nigrostriatal pathway.

-

Animal Model : Male Wistar rats or C57BL/6 mice.

-

Procedure :

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Inject 6-OHDA (typically with a desipramine (B1205290) pre-treatment to protect noradrenergic neurons) into the medial forebrain bundle or the striatum.

-

Allow a period for the lesion to develop (e.g., 2-4 weeks).

-

-

Assessment : Rotational behavior in response to apomorphine (B128758) or amphetamine, cylinder test for motor asymmetry, and immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

3. Amyloid-Beta (Aβ) Infusion Model of Alzheimer's Disease

-

Objective : To mimic the Aβ plaque pathology and cognitive deficits of Alzheimer's disease.

-

Animal Model : Male Wistar or Sprague-Dawley rats.

-

Procedure :

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Inject aggregated Aβ peptide (e.g., Aβ1-40 or Aβ1-42) bilaterally into the hippocampus.

-